

# Application Note: A Validated UPLC Method for the Rapid Determination of Umbralisib

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## Compound of Interest

Compound Name: *Umbralisib hydrochloride*

Cat. No.: *B10800555*

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## Abstract

This application note describes a simple, specific, precise, and sensitive reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the quantitative determination of Umbralisib in bulk and pharmaceutical dosage forms. The method demonstrates excellent performance with a short run time, making it suitable for routine analysis and quality control.

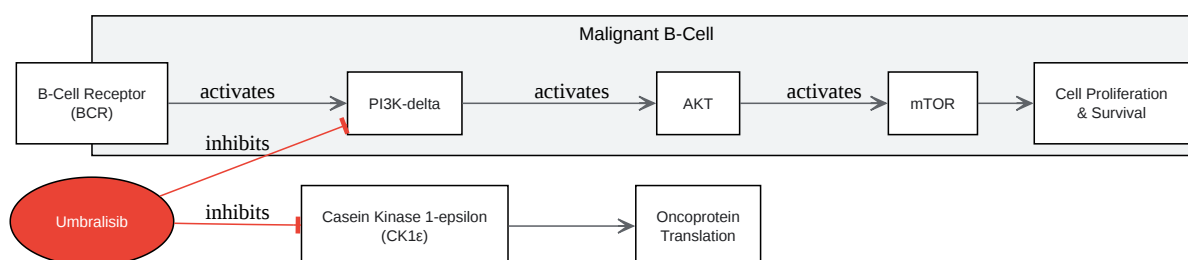
## Introduction

Umbralisib is an orally administered dual inhibitor of phosphoinositide 3-kinase-delta (PI3K $\delta$ ) and casein kinase 1-epsilon (CK1 $\epsilon$ ).<sup>[1][2]</sup> It is primarily used in the treatment of B-cell malignancies such as marginal zone lymphoma (MZL) and follicular lymphoma (FL).<sup>[3][4]</sup> The PI3K $\delta$  pathway is a critical signaling pathway for the proliferation and survival of B cells, and its overactivation is a characteristic of many B-cell cancers.<sup>[1]</sup> By inhibiting PI3K $\delta$ , Umbralisib disrupts this signaling, leading to reduced tumor cell growth.<sup>[1]</sup> Accurate and reliable analytical methods are crucial for the quality control of Umbralisib in pharmaceutical formulations. This application note details a validated UPLC method for its determination.

## Signaling Pathway of Umbralisib

Umbralisib targets the PI3K/AKT/mTOR pathway, which is crucial for cell functions like growth control and metabolism.<sup>[5]</sup> Specifically, it inhibits the delta isoform of PI3K, which is

predominantly expressed in hematopoietic cells and plays a key role in B-cell development and function.[2][6] This inhibition disrupts downstream signaling, hindering the proliferation and survival of malignant B-lymphocytes.[6] Umbralisib also inhibits casein kinase 1-epsilon (CK1ε), which is involved in regulating oncoprotein translation and is associated with the growth of lymphoma cells.[2]



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**Figure 1:** Simplified signaling pathway of Umbralisib.

## Experimental Protocol

### Instrumentation and Chromatographic Conditions

A Waters Acquity UPLC system equipped with a quaternary pump and a Photo Diode Array (PDA) detector was used for this analysis.[3]

Table 1: Chromatographic Conditions

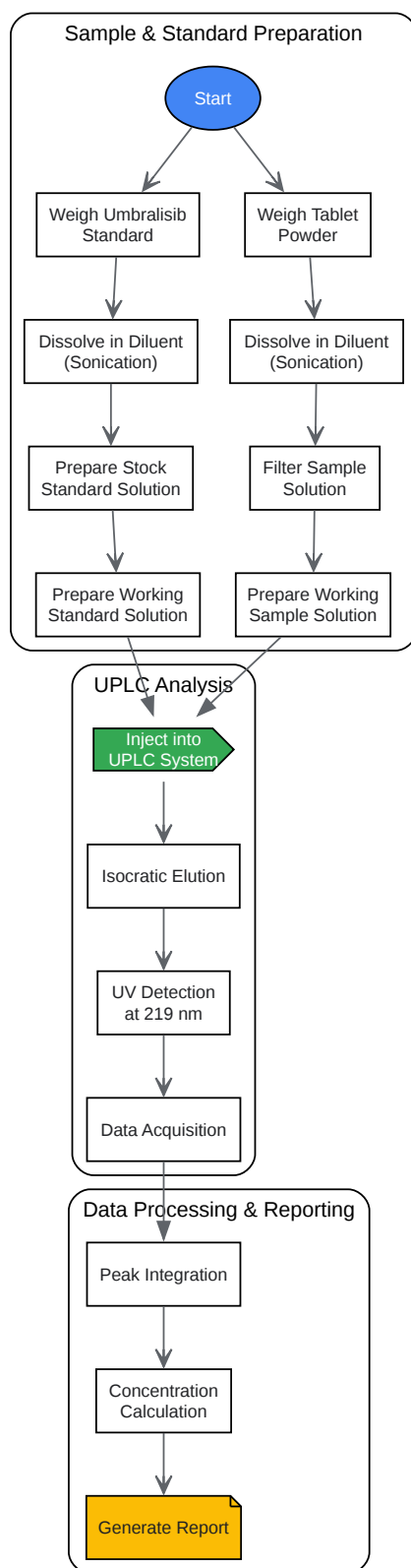
| Parameter            | Value  |
|----------------------|--|
| Column               | Kinetex C18 (100 x 4.6 mm, 2.6 $\mu$ m)[3]     |
| Mobile Phase         | 0.1% Formic Acid : Acetonitrile (40:60 v/v)[3] |
| Flow Rate            | 1.0 mL/min[3]                                  |
| Injection Volume     | 10 $\mu$ L[3]                                  |
| Detection Wavelength | 219 nm[3]                                      |
| Column Temperature   | Ambient[3]                                     |
| Run Time             | 3.0 minutes[3]                                 |

## Preparation of Solutions

- Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio was used as the diluent.
- Standard Stock Solution (200  $\mu$ g/mL): Accurately weigh 20 mg of Umbralisib standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 30 minutes to dissolve. Make up the volume to 100 mL with the diluent.[3]
- Working Standard Solution (20  $\mu$ g/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[3]
- Sample Preparation (from 200 mg tablets): Weigh and powder 20 tablets. Accurately weigh a quantity of powder equivalent to 27.8 mg of Umbralisib and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes, and then make up the volume with the diluent. Filter the solution through a 0.45  $\mu$ m syringe filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[3]

## UPLC Method Workflow

The following diagram outlines the general workflow for the UPLC analysis of Umbralisib.



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